Basicity and Organocatalytic Potential: N,N'-Dimethylguanidine vs. Unsubstituted Guanidine and Asymmetric Isomer
Potentiometric titration studies demonstrate that N,N'-dimethylguanidine (the parent free base of the hydroiodide salt) exhibits base strength comparable to sodium and potassium hydroxides, a property not shared by unsubstituted guanidine (pKb ≈ 0.4) [1]. In direct comparative biological assays, N,N'-dimethylguanidine showed no effect on field-stimulated norepinephrine release, whereas N,N-dimethylguanidine (asymmetric isomer) enhanced release 2- to 3-fold, establishing a clear functional divergence between the two substitution patterns .
| Evidence Dimension | Base strength (relative to alkali hydroxides) |
|---|---|
| Target Compound Data | Comparable to NaOH/KOH (pKb << 0) |
| Comparator Or Baseline | Guanidine: pKb ≈ 0.4 (approximately 0.6 pKb units weaker) |
| Quantified Difference | Base strength difference of at least two orders of magnitude in basicity constant |
| Conditions | Potentiometric titration in aqueous solution |
Why This Matters
Procurement of the N,N'-dimethylated hydroiodide ensures access to the strongly basic guanidine core required for organocatalytic applications where guanidine is insufficiently basic.
- [1] Wheland, R. et al. The Base Strengths of N,N'-Dialkylguanidines. Journal of the American Chemical Society (potentiometric titration). View Source
